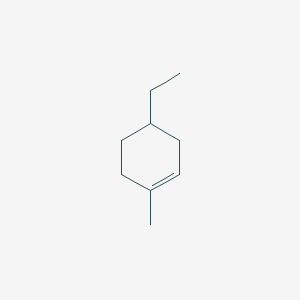
4-Ethyl-1-methylcyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-1-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring with an ethyl group and a methyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 4-ethyl-1-methylcyclohexanol can be dehydrated using an acid catalyst such as phosphoric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of related compounds followed by selective dehydrogenation. This process ensures high yield and purity of the desired product.
化学反应分析
Types of Reactions
4-Ethyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Oxygenated compounds such as alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons like 4-ethyl-1-methylcyclohexane.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4-Ethyl-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-ethyl-1-methylcyclohex-1-ene involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound reacts with oxidizing agents to form oxygenated products. The pathways involved include the formation of intermediate radicals or carbocations, which then undergo further transformations to yield the final products .
相似化合物的比较
Similar Compounds
4-Methylcyclohexene: Similar in structure but lacks the ethyl group.
1-Ethyl-4-methylcyclohexene: Another isomer with a different arrangement of the ethyl and methyl groups.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohex-1-ene is unique due to the presence of both an ethyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds.
属性
CAS 编号 |
56022-19-6 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
4-ethyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3 |
InChI 键 |
OAQAQVGBDFLLCM-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


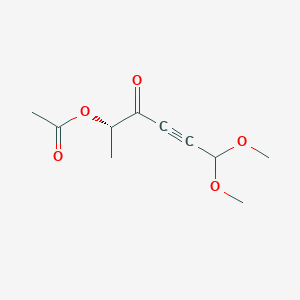
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)

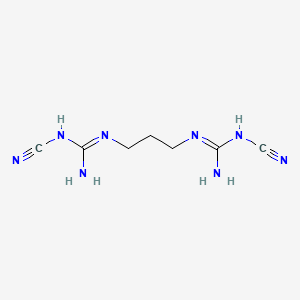
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
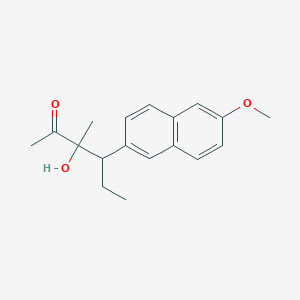
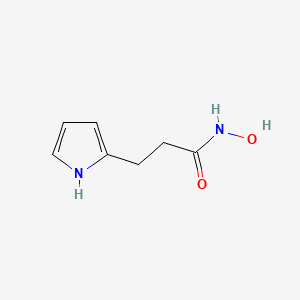
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)

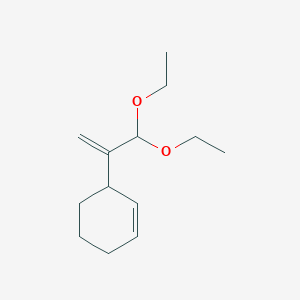
![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)

